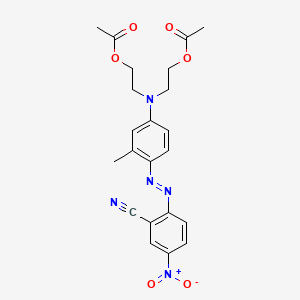

4-(3-Carboxypropanamido)benzoic acid

Übersicht

Beschreibung

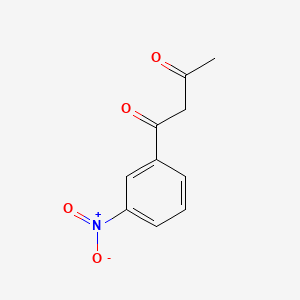

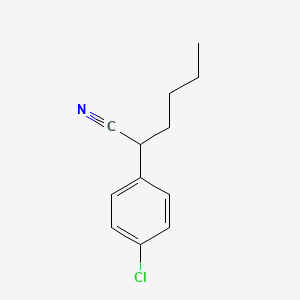

- 4-(3-Carboxypropanamido)benzoic acid, also known as CPB or 3-(4-carboxyphenyl)-3-oxopropanoic acid, is an organic compound.

- It consists of a benzene ring with a carboxyl functional group attached.

- Under normal conditions, it appears as a crystalline, colorless solid.

Synthesis Analysis

- The synthesis of benzoic acid derivatives involves various methods, including oxidative decarboxylation of toluene and reaction with tri-chlorotoluene.

- Further research on novel synthetic methods for this compound type is essential.

Molecular Structure Analysis

- The molecule comprises 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms.

- It forms a benzene ring linked to a carboxyl group.

Chemical Reactions Analysis

- Benzoic acid can react at the carboxyl group or the aromatic ring.

- It can undergo further oxidation and degradation by O2/NO.

Physical And Chemical Properties Analysis

- Soluble in water, benzene, carbon tetrachloride, acetone, and alcohols.

- Melting point: 395 K.

- Density: 1.27 g/cm³ at 15°C.

Wissenschaftliche Forschungsanwendungen

-

Corrosion Inhibition

- Field : Materials Science

- Application : Benzoic acid derivatives, including 4-(3-Carboxypropanamido)benzoic acid, have been studied as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Methods : The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .

- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .

-

Pressure-Induced Effects

- Field : Materials Science

- Application : Benzoic acid derivatives, including 4-(3-Carboxypropanamido)benzoic acid, have been studied under pressure using Raman spectroscopic studies and density functional theory calculations .

- Methods : The high pressure behaviour of the –OH and –COOH substituted BA derivatives was studied with a view to understand the influence of weak, non-bonded interactions in BA derivatives .

- Results : The results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .

-

Crystal Structure Analysis

- Field : Crystallography

- Application : The crystal structure of 4-(3-Carboxypropanamido)-2-hydroxybenzoic acid monohydrate has been studied .

- Methods : The methods used for this study are not specified in the available information .

- Results : The results of this study are not specified in the available information .

- Biosynthetic Techniques

- Field : Biotechnology

- Application : 4-Hydroxybenzoic acid (4-HBA), a derivative of benzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .

- Methods : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .

- Results : The specific results of these techniques are not specified in the available information .

Safety And Hazards

- Harmful to aquatic life.

- Avoid release to the environment.

- Wear personal protective equipment.

Zukünftige Richtungen

- Investigate novel synthetic methods.

- Explore its applications in various fields.

Remember that this analysis is based on available information, and further research may yield additional insights. 🌟

Eigenschaften

IUPAC Name |

4-(3-carboxypropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKXKKSBNJCKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354175 | |

| Record name | 4-(3-Carboxypropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Carboxypropanamido)benzoic acid | |

CAS RN |

76475-62-2 | |

| Record name | 4-[(3-Carboxy-1-oxopropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76475-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Carboxypropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1594569.png)